molecular formula C13H12N2O2 B1437338 2-(2-Toluidino)isonicotinic acid CAS No. 1019324-25-4

2-(2-Toluidino)isonicotinic acid

Cat. No. B1437338
M. Wt: 228.25 g/mol
InChI Key: ZBGXLMDCWKKXAP-UHFFFAOYSA-N
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Description

2-(2-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is also known by other synonyms such as 2-(2-methylanilino)pyridine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-(2-Toluidino)isonicotinic acid includes a pyridine ring with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .

Scientific Research Applications

Antibacterial Activity

2-substituted isonicotinic acid hydrazides, a category to which 2-(2-toluidino)isonicotinic acid belongs, have been studied for their antibacterial activities, especially against Mycobacterium tuberculosis. Seydel et al. (1976) explored the quantitative structure-activity relationships of these compounds, finding that the reactivity of the pyridine nitrogen atom is crucial for their biological activity, suggesting potential uses in tuberculosis treatment (Seydel, Schaper, Wempe, & Cordes, 1976).

Luminescence Properties

Isonicotinic acid and its derivatives have applications in fluorescence probing due to their luminescence properties. Yuan and Liu (2005) reported on the synthesis and luminescence of a silver(I) dimer with isonicotinic acid, indicating potential applications in the study of microsecond diffusion and dynamics in various materials (Yuan & Liu, 2005).

Electrocatalysis and CO2 Reduction

The electrocatalytic reduction of CO2 to isonicotinic acid has been demonstrated, as reported by Khoshro et al. (2015). This research highlights the dual role of CO2− in the electrosynthesis of isonicotinic acid, revealing potential applications in carbon capture and utilization technologies (Khoshro, Zare, Jafari, & Gorji, 2015).

Microbial Transformation and Metabolism Studies

Gupta and Shukla (1979) investigated the metabolism of isonicotinic acid by Sarcina sp., leading to the identification of metabolites like citrazinic acid. This study provides insights into the microbial transformation of isonicotinic acid, which could have implications in biotechnology and environmental science (Gupta & Shukla, 1979).

Photocatalytic Applications

Zulys, Adawiah, and Nasruddin (2022) explored the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, a dye. Their study showcases the potential of isonicotinic acid derivatives in environmental remediation and wastewater treatment (Zulys, Adawiah, & Nasruddin, 2022).

properties

IUPAC Name

2-(2-methylanilino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXLMDCWKKXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651397
Record name 2-(2-Methylanilino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Toluidino)isonicotinic acid

CAS RN

1019324-25-4
Record name 2-(2-Methylanilino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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